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Compound of Interest

Compound Name:
[4-(Chlorocarbonyl)phenyl]acetic

acid

CAS No.: 81911-36-6

Cat. No.: B8726724

Get Quote

Executive Summary & Compound Identity
[4-(Chlorocarbonyl)phenyl]acetic acid is a bifunctional aromatic intermediate critical in the

synthesis of pharmaceuticals and advanced polymers. It features two distinct carbonyl

functionalities: a highly reactive acyl chloride (-COCl) at the para position and a stable

carboxylic acid (-COOH) on the acetic acid side chain.

This dual functionality presents a unique spectroscopic challenge: distinguishing between the

two carbonyl environments and ensuring the acid chloride moiety has not hydrolyzed back to

the starting dicarboxylic acid.
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Property Detail

IUPAC Name 2-[4-(Chlorocarbonyl)phenyl]acetic acid

CAS Number 81911-36-6

Molecular Formula C₉H₇ClO₃

Molecular Weight 198.60 g/mol

Key Functionalities
Aromatic Acid Chloride, Aliphatic Carboxylic

Acid

Chemical Handling & Sample Preparation
Critical Protocol: The acyl chloride group is extremely moisture-sensitive. Hydrolysis yields 4-

carboxyphenylacetic acid, rendering spectral data ambiguous.

Solvent Selection: Use Anhydrous CDCl₃ (stored over molecular sieves) for NMR. Avoid

DMSO-d₆ if possible, as it is hygroscopic and can accelerate hydrolysis or react with the acid

chloride.

Atmosphere: Prepare all samples under a nitrogen or argon blanket.

Glassware: All NMR tubes and pipettes must be oven-dried.

Infrared Spectroscopy (FT-IR)
IR is the most rapid method to validate the integrity of the acid chloride group.

Diagnostic Bands
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Functional Group Frequency (cm⁻¹) Intensity Diagnostic Insight

C=O (Acid Chloride) 1775 – 1785 Strong, Sharp

Distinctively higher

frequency than the

acid C=O due to the

inductive effect of

Chlorine.

C=O (Carboxylic Acid) 1710 – 1720 Strong, Broad
Typical dimerized acid

carbonyl stretch.

O-H (Acid) 2500 – 3300 Broad, Variable

"Hump" characteristic

of the carboxylic acid

moiety.

C-Cl Stretch 600 – 800 Medium
Fingerprint region

confirmation.

Field-Proven Insight: If the sharp band at ~1780 cm⁻¹ is absent or replaced by a broadening of

the 1710 cm⁻¹ peak, the sample has hydrolyzed.

Nuclear Magnetic Resonance (NMR)
The chemical environment of the phenyl ring is asymmetric, creating a classic AA'BB' splitting

pattern.

¹H NMR Data (400 MHz, CDCl₃)
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Position Shift (δ, ppm) Multiplicity Integration Assignment

COOH 11.0 – 12.5 Broad Singlet 1H

Acidic proton

(exchangeable

with D₂O).

Ar-H (ortho to

COCl)
8.05 – 8.15 Doublet (d) 2H

Deshielded by

the electron-

withdrawing

COCl group.

Ar-H (ortho to

CH₂)
7.40 – 7.50 Doublet (d) 2H

Shielded relative

to the COCl side.

-CH₂- 3.70 – 3.75 Singlet (s) 2H

Benzylic

methylene

protons.

Differentiation Logic:

vs. Starting Material: In the dicarboxylic acid precursor, the aromatic protons ortho to the

benzoic acid group appear slightly upfield (~7.9 ppm) compared to the acid chloride (~8.1

ppm).

vs. Di-chloride: If the acetic acid group were also converted to an acid chloride (-CH₂COCl),

the methylene singlet would shift downfield to ~4.0 ppm due to the stronger electron-

withdrawing nature of the aliphatic COCl.

¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Type Shift (δ, ppm) Assignment

C=O (Acid Chloride) 168.0
Carbonyl carbon of the acid

chloride.

C=O (Carboxylic Acid) 176.5
Carbonyl carbon of the acetic

acid side chain.

Ar-C (Ipso to COCl) 133.5 Quaternary aromatic carbon.

Ar-C (Ortho to COCl) 130.8 Aromatic CH.

Ar-C (Ortho to CH₂) 129.5 Aromatic CH.

Ar-C (Ipso to CH₂) 141.0 Quaternary aromatic carbon.

-CH₂- 40.8 Benzylic methylene carbon.

Mass Spectrometry (MS)
Mass spectrometry confirms the presence of the chlorine atom via its isotopic signature.

Fragmentation Pathway (EI, 70 eV)
Molecular Ion (M⁺): Peaks at m/z 198 and 200 in a 3:1 ratio, confirming the presence of one

Chlorine atom.

Base Peak: Often m/z 163 (Loss of Cl) or m/z 135 (Loss of COCl).

Characteristic Fragment:m/z 91 (Tropylium ion derivative), typical for benzyl-substituted

aromatics.

Experimental Workflow & Logic Visualization
The following diagram illustrates the synthesis and validation logic, ensuring the distinction

between the mono-chloride (target) and potential impurities.
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Caption: Logic flow for synthesis, degradation pathways, and spectroscopic validation of the

target compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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